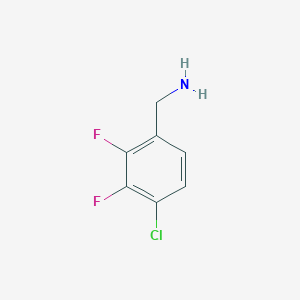

(4-Chloro-2,3-difluorophenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Chloro-2,3-difluorophenyl)methanamine is an organic compound with the molecular formula C7H6ClF2N. It is a derivative of methanamine, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,3-difluorophenyl)methanamine typically involves the introduction of the amine group to a pre-functionalized aromatic ring. One common method is the reduction of the corresponding nitro compound, (4-Chloro-2,3-difluorophenyl)nitromethane, using hydrogen gas in the presence of a palladium catalyst. Another approach involves the nucleophilic substitution of (4-Chloro-2,3-difluorophenyl)halide with ammonia or an amine source under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow reactors to ensure efficient and high-yield synthesis. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-2,3-difluorophenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.

Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides in the presence of a base are commonly employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or hydrocarbons.

Substitution: Formation of substituted aromatic compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(4-Chloro-2,3-difluorophenyl)methanamine serves as an important intermediate in the synthesis of pharmaceuticals. Its applications include:

- Drug Development : It is utilized in the synthesis of compounds targeting neurological disorders and other therapeutic areas. For instance, derivatives of this compound have been explored for their potential as inhibitors of specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes.

- Anti-inflammatory Agents : Preliminary studies suggest that derivatives may inhibit cyclooxygenase enzymes, which are crucial in inflammation pathways.

Material Science

The compound is also employed in the development of advanced materials:

- Polymer Synthesis : this compound is used to create polymers with specific properties tailored for applications in coatings, adhesives, and other industrial materials.

Biological Research

In biological studies, this compound acts as a building block for synthesizing bioactive molecules:

- Enzyme Inhibition Studies : Research indicates that it can significantly impact the activity of cytochrome P450 enzymes, affecting drug metabolism and interactions.

- Cytotoxicity Testing : Some derivatives have shown promising cytotoxic effects against cancer cell lines, suggesting potential applications in oncology research.

Case Study 1: Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of a new class of neuroprotective agents derived from this compound. The research demonstrated that these derivatives exhibited significant activity against targets implicated in neurodegenerative diseases .

Case Study 2: Anti-inflammatory Properties

Research investigating the anti-inflammatory effects of derivatives showed that specific compounds derived from this compound effectively inhibited cyclooxygenase activity in vitro. This suggests potential therapeutic applications for inflammatory diseases .

Wirkmechanismus

The mechanism of action of (4-Chloro-2,3-difluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action are often studied using computational modeling and experimental techniques to understand its effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Chloro-2-fluorophenyl)methanamine

- (4-Chloro-2,3-difluorophenyl)ethanamine

- (4-Chloro-2,3-difluorophenyl)propanamine

Uniqueness

(4-Chloro-2,3-difluorophenyl)methanamine is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological studies.

Biologische Aktivität

(4-Chloro-2,3-difluorophenyl)methanamine, a compound with potential applications in medicinal chemistry, has garnered attention for its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by experimental data and structure-activity relationship (SAR) analyses.

The compound features a chlorinated and difluorinated aromatic ring, which influences its reactivity and interactions with biological targets. Its molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator , depending on its binding affinity to these targets. Computational modeling and experimental studies are employed to elucidate these interactions further.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound derivatives. For example:

- Cell Line Studies : In vitro tests against various cancer cell lines have shown promising results. The compound exhibited significant cytotoxicity against human colorectal cancer cell lines with IC50 values comparable to established chemotherapeutics like cisplatin .

- Selectivity Index : The selectivity index (SI) for healthy versus cancer cells indicates that this compound has a favorable profile, showing less toxicity towards normal cells compared to cancer cells .

Antiplasmodial Activity

The compound has also been investigated for its antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. A structure-activity relationship study indicated that certain modifications enhanced activity while maintaining low cytotoxicity .

Case Studies

- Synthesis and Evaluation : A series of thieno[2,3-d]pyrimidine derivatives were synthesized based on the scaffold of this compound. These derivatives were tested for their biological activities, revealing significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 27.6 µM to 50 µM .

- Halide Substitution Impact : Research has shown that halogen substitutions on the aniline moiety significantly affect the biological activity of related compounds. For instance, fluorinated analogs demonstrated a balance between increased potency and reduced cytotoxicity compared to their brominated counterparts .

Eigenschaften

IUPAC Name |

(4-chloro-2,3-difluorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYNFZCDCAGVHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CN)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.